2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.1751696 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a methyl group, and a pyridin-2-ylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methylpyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate can be compared with similar compounds, such as:
2,2,2-Trifluoroethyl 4-methylpyridin-2-ylcarbamate: Similar structure but with a different position of the methyl group.
2,2,2-Trifluoroethyl 6-chloropyridin-2-ylcarbamate: Similar structure but with a chlorine substituent instead of a methyl group.
2,2,2-Trifluoroethyl 6-ethylpyridin-2-ylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-3-2-4-7(13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFSFNGBEOQAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.